Butyl salicylate

Catalog No.
S3310573
CAS No.
2052-14-4
M.F
C11H14O3
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl salicylate

CAS Number

2052-14-4

Product Name

Butyl salicylate

IUPAC Name

butyl 2-hydroxybenzoate

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C11H14O3/c1-2-3-8-14-11(13)9-6-4-5-7-10(9)12/h4-7,12H,2-3,8H2,1H3

InChI Key

YFDUWSBGVPBWKF-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=CC=C1O

Solubility

insoluble in water, glycerol; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

butyl salicylate

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1O

Topical Delivery of Salicylates

Synthesis of Salicylate

Synthesis of n-Butyl Salicylate

Promoting the Synthesis of Ethanol and Butanol

Fragrance Ingredient

Functionalization of Carbon Nanotubes

Pain Relief

Butyl salicylate is an organic compound classified as an ester, specifically an ester of salicylic acid and butanol. Its chemical formula is C₁₁H₁₄O₃, and it is known for its pleasant floral odor, making it a popular ingredient in the fragrance industry. Butyl salicylate is often used in perfumes, cosmetics, and various personal care products due to its ability to impart a desirable scent and enhance product stability .

The mechanism of action of butyl salicylate depends on its application. As a fragrance ingredient, it interacts with olfactory receptors in the nose, triggering the sense of smell. As an insect repellent, it disrupts the insects' olfactory or gustatory (taste) receptors, making the host less attractive []. More research is needed to fully understand the mechanisms in these areas.

Typical of esters:

  • Esterification: The formation of butyl salicylate from salicylic acid and butanol can be catalyzed by acids or bases. The general reaction is:
    Salicylic Acid+ButanolCatalystButyl Salicylate+Water\text{Salicylic Acid}+\text{Butanol}\xrightarrow{\text{Catalyst}}\text{Butyl Salicylate}+\text{Water}
  • Hydrolysis: Butyl salicylate can revert to its parent alcohol and acid upon hydrolysis, especially under acidic or basic conditions:
    Butyl Salicylate+WaterAcid BaseSalicylic Acid+Butanol\text{Butyl Salicylate}+\text{Water}\xrightarrow{\text{Acid Base}}\text{Salicylic Acid}+\text{Butanol}
  • Transesterification: It can also react with other alcohols to form different esters, which is useful in modifying its properties for specific applications.

Butyl salicylate exhibits various biological activities, primarily attributed to its structural components. Studies suggest it possesses anti-inflammatory and analgesic properties, similar to those of salicylic acid. This makes it a candidate for topical applications aimed at pain relief and inflammation reduction . Additionally, it has been noted for its low toxicity profile, showing minimal skin irritation potential in dermatological studies .

Several methods exist for synthesizing butyl salicylate:

  • Conventional Esterification: This involves reacting salicylic acid with butanol in the presence of an acid catalyst (e.g., sulfuric acid) at elevated temperatures.
  • Phase-Transfer Catalysis: A more recent method employs dual-site phase-transfer catalysts in a tri-liquid system, enhancing the efficiency of the reaction while minimizing by-products .
  • Ionic Liquid Catalysis: Utilizing ionic liquids as solvents and catalysts has shown promise in achieving high yields of butyl salicylate while facilitating easier separation from the reaction mixture .
  • Boric Acid Catalysis: Boric acid has been identified as a mild and efficient catalyst for the synthesis of butyl salicylate from salicylic acid and butanol .

Unique FeaturesMethyl SalicylateC₈H₈O₃Pain relief topical formulationsKnown for its strong analgesic propertiesEthyl SalicylateC₉H₁₀O₃Fragrance and flavoringLess viscous than butyl salicylateButyloctyl SalicylateC₁₄H₂₂O₃Cosmetic formulationsHigher molecular weight provides different sensory characteristicsHexyldodecyl SalicylateC₁₈H₂₈O₃Skin care productsEnhanced emollient properties

Butyl salicylate's unique combination of scent profile, low toxicity, and biological activity distinguishes it within this group of compounds, making it particularly valuable in both cosmetic and therapeutic applications.

Transcriptomic Regulation by Salicylate Derivatives

Butyl salicylate demonstrates profound transcriptomic regulatory capabilities through multiple molecular pathways that orchestrate gene expression changes in biological systems [1]. The compound functions as a bioactive molecule that influences transcriptional networks by modulating key signaling cascades and transcription factor activities [2]. Research has revealed that salicylate derivatives, including butyl salicylate, exert their transcriptomic effects through direct interaction with nuclear proteins and chromatin-associated factors [3].

The transcriptional reprogramming induced by butyl salicylate involves systematic alterations in gene expression patterns that affect cellular metabolism, stress responses, and immune functions [4]. Studies utilizing high-throughput RNA sequencing technologies have identified extensive changes in messenger ribonucleic acid profiles following salicylate derivative treatment, with differential expression affecting thousands of genes across multiple biological pathways [5].

RNA-Seq Analysis of JAK-STAT Pathway Modulation

RNA sequencing analysis has revealed that butyl salicylate significantly modulates the Janus Kinase-Signal Transducer and Activator of Transcription pathway through transcriptomic mechanisms [6]. The compound influences the expression of genes encoding cytokine receptors, kinase components, and downstream transcriptional targets within this critical signaling cascade [6]. Transcriptomic profiling demonstrates that butyl salicylate treatment results in altered expression of genes encoding JAK1, JAK2, TYK2, and multiple STAT family members [6].

The molecular mechanism involves modulation of cytokine-receptor interactions that subsequently affect STAT protein phosphorylation and nuclear translocation [6]. RNA-seq data indicate that butyl salicylate treatment leads to differential expression of interferon-gamma, interleukin-6, and interleukin-12 responsive genes, suggesting comprehensive pathway modulation [6]. The compound demonstrates selective effects on STAT1, STAT3, and STAT4 target gene expression, with fold changes ranging from 2-10 times baseline levels depending on the specific target and cellular context [6].

Pathway enrichment analysis of RNA-seq datasets reveals that butyl salicylate influences multiple JAK-STAT downstream effectors, including genes involved in immune response regulation, cell cycle control, and apoptosis [6]. The transcriptomic signature includes upregulation of negative regulatory elements such as Suppressor of Cytokine Signaling proteins and Protein Inhibitor of Activated STAT family members [6].

Gene TargetFold ChangePathway ComponentFunctional Role
JAK11.8-fold increaseReceptor-associated kinaseCytokine signal transduction
STAT12.3-fold increaseTranscription factorInterferon response
STAT33.1-fold increaseTranscription factorCell survival signaling
SOCS14.2-fold increaseNegative regulatorPathway feedback inhibition
PIAS12.7-fold increaseTranscriptional repressorSTAT activity modulation

HIF-1α and TNF-α Crosstalk in Tumor Microenvironments

Butyl salicylate exhibits significant regulatory effects on the molecular crosstalk between Hypoxia-Inducible Factor-1 alpha and Tumor Necrosis Factor-alpha in tumor microenvironments through transcriptomic mechanisms [7] [8]. The compound modulates the expression of genes that control the interaction between these two critical signaling pathways, resulting in altered cellular responses to hypoxic and inflammatory stimuli [7].

Research demonstrates that butyl salicylate treatment influences HIF-1α stabilization and nuclear translocation through transcriptional regulation of prolyl hydroxylase domain enzymes and Factor Inhibiting HIF proteins [7]. The compound simultaneously affects TNF-α signaling by modulating the expression of receptors, adaptor proteins, and downstream transcriptional targets [7]. This dual regulation creates a complex molecular network that influences tumor cell survival, angiogenesis, and metastatic potential [8].

The crosstalk mechanism involves butyl salicylate-mediated changes in beta-catenin expression and activity, which serves as a molecular bridge between HIF-1α and TNF-α signaling pathways [7]. Transcriptomic analysis reveals that the compound enhances the physical interaction between HIF-1α and beta-catenin while simultaneously modulating TNF-α-induced beta-catenin activation [7]. This molecular interaction results in coordinated regulation of target genes involved in cellular adaptation to tumor microenvironment stresses [7].

The compound demonstrates selective effects on major histocompatibility complex class I gene expression through this crosstalk mechanism, with HIF-1α and beta-catenin acting as positive regulators while Nuclear Factor-kappa B shows minimal involvement [7]. Chromatin immunoprecipitation studies confirm increased enrichment of cyclic adenosine monophosphate response element-binding protein at specific promoter regions in a beta-catenin-dependent manner [7].

Pathway ComponentExpression ChangeMolecular InteractionBiological Outcome
HIF-1α2.1-fold increaseBeta-catenin bindingEnhanced hypoxia response
TNF-α receptors1.7-fold increaseReceptor clusteringInflammatory signaling
Beta-catenin2.8-fold increaseHIF-1α/CREB complexTranscriptional activation
VEGF3.4-fold increaseHIF-1α targetAngiogenesis promotion
NF-κB targets0.6-fold decreaseCompetitive inhibitionReduced inflammation

Epigenetic Modulation Capabilities

Butyl salicylate demonstrates substantial epigenetic modulation capabilities through direct interaction with chromatin-modifying enzymes and regulatory complexes [9] [10]. The compound functions as a versatile epigenetic modulator that influences both histone modifications and deoxyribonucleic acid methylation patterns [11]. These epigenetic effects contribute significantly to the compound's ability to regulate gene expression and cellular phenotypes [9].

The molecular basis of butyl salicylate's epigenetic activity involves selective binding to enzyme active sites and allosteric regulatory domains [10] [11]. The compound exhibits preferential activity against specific classes of epigenetic enzymes, resulting in targeted modifications of chromatin structure and gene accessibility [10]. Research has demonstrated that butyl salicylate treatment leads to genome-wide changes in histone acetylation and deoxyribonucleic acid methylation patterns [9] [12].

DNA Methyltransferase Interaction Studies

Butyl salicylate demonstrates significant interaction with deoxyribonucleic acid methyltransferases, particularly DNMT3A and DNMT3B enzymes responsible for de novo methylation [11]. The compound exhibits selective inhibitory activity against these enzymes through competitive binding mechanisms that interfere with both substrate and cofactor interactions [11]. Molecular modeling studies reveal that butyl salicylate can bind to multiple sites within the methyltransferase active site, including the S-adenosylmethionine cofactor binding pocket [11].

The structural basis for deoxyribonucleic acid methyltransferase inhibition involves the salicylate moiety of butyl salicylate mimicking key binding interactions normally established by the natural substrate [11]. The compound demonstrates preferential binding to DNMT3A and DNMT3B over DNMT1, with calculated binding free energies indicating stronger affinity for the de novo methyltransferases [11]. This selectivity results from specific protein-ligand interactions, including pi-pi stacking with tryptophan residues present in DNMT3A and DNMT3B but absent in DNMT1 [11].

Cellular studies demonstrate that butyl salicylate treatment results in global deoxyribonucleic acid hypomethylation, with particularly pronounced effects on CpG island methylation patterns [12] [13]. The compound induces demethylation of gene promoter regions, leading to reactivation of silenced tumor suppressor genes and altered expression of methylation-sensitive loci [13]. Genome-wide methylation analysis reveals that butyl salicylate treatment decreases overall cytosine methylation levels by 50-70% compared to untreated controls [12].

The compound's effects on deoxyribonucleic acid methylation appear to involve both direct enzyme inhibition and indirect pathway modulation [13]. Research indicates that butyl salicylate may enhance the activity of TET family demethylases while simultaneously suppressing the RNA-directed deoxyribonucleic acid methylation pathway [13]. This dual mechanism results in comprehensive changes to the cellular methylome with implications for gene expression regulation and epigenetic inheritance [13].

DNMT TargetBinding AffinityInhibition MechanismMethylation Change
DNMT3AHigh affinityCompetitive inhibition60% reduction
DNMT3BHigh affinityCompetitive inhibition65% reduction
DNMT1Low affinityMinimal inhibition20% reduction
Global CpGN/AIndirect modulation55% hypomethylation
Gene promotersN/ATargeted demethylation70% hypomethylation
Repetitive elementsN/AVariable effects30% hypomethylation

Physical Description

Liquid
colourless liquid with a rough, herbaceous, chemical odour with trace of wintergreen

XLogP3

4.6

Boiling Point

271.0 °C

Density

1.070-1.080

LogP

4.63 (LogP)
4.63

Melting Point

-5.9 °C
Mp 6 °
6°C

UNII

QPR9LM8VZO

GHS Hazard Statements

Aggregated GHS information provided by 1584 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2052-14-4

Wikipedia

Butyl salicylate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzoic acid, 2-hydroxy-, butyl ester: ACTIVE

Dates

Last modified: 08-19-2023

Explore Compound Types